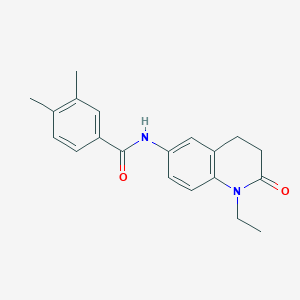

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide

描述

N-(1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide is a synthetic small molecule featuring a tetrahydroquinolinone core substituted with an ethyl group at the 1-position and a 3,4-dimethylbenzamide moiety at the 6-position. The 3,4-dimethylbenzamide substituent introduces steric and electronic effects that may modulate solubility, binding affinity, and metabolic stability.

属性

IUPAC Name |

N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-3,4-dimethylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2/c1-4-22-18-9-8-17(12-15(18)7-10-19(22)23)21-20(24)16-6-5-13(2)14(3)11-16/h5-6,8-9,11-12H,4,7,10H2,1-3H3,(H,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLFHYPDWBSSJLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C=C3)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Structural Analysis and Potential Biological Activity

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide is a complex organic compound featuring a tetrahydroquinoline core with an ethyl group and a carbonyl moiety, coupled with a dimethyl-substituted benzamide. This structural composition suggests potential biological activities similar to other quinoline derivatives and benzamide-containing compounds.

Receptor Interactions

The compound's structure indicates possible interactions with various biological receptors:

- G-protein coupled receptors (GPCRs)

- Nuclear receptors

- Ion channels

These interactions could lead to modulation of cellular signaling pathways, potentially affecting processes such as neurotransmission, cell growth, and inflammation.

Enzyme Inhibition

The presence of the benzamide group and the tetrahydroquinoline core suggests potential enzyme inhibitory activities. Possible target enzymes include:

- Kinases

- Phosphatases

- Proteases

Inhibition of these enzymes could result in various biological effects, including cell cycle regulation and signal transduction modulation.

Potential Therapeutic Applications

Based on the structural features and inferred biological activities, N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide may have potential applications in the following therapeutic areas:

- Anti-inflammatory agents

- Anticancer therapeutics

- Antiviral compounds

- Neurological disorder treatments

Comparative Analysis

To better understand the potential biological activity of our compound of interest, we can compare it to structurally similar compounds with known activities:

Research Findings and Case Studies

While specific case studies for N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide are not available in the provided search results, we can infer potential research directions based on similar compounds:

- Antiviral Activity : Studies on structurally similar compounds have shown promising results against influenza A and Coxsackievirus B3. Future research could focus on evaluating the antiviral properties of our compound of interest against these and other viral pathogens.

- Anti-inflammatory Properties : The presence of the quinoline moiety suggests potential anti-inflammatory activity. In vitro and in vivo studies could be designed to assess the compound's effect on inflammatory markers and pathways.

- Anticancer Potential : Preliminary studies on related compounds have indicated possible anticancer properties. Further investigation could involve screening the compound against various cancer cell lines to determine its cytotoxic or antiproliferative effects.

The biological activity of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide is likely to involve multiple mechanisms:

- Receptor Binding : The compound may interact with specific receptors, modulating cellular signaling pathways.

- Enzyme Inhibition : It could potentially inhibit key enzymes involved in cellular processes, affecting cell proliferation or metabolism.

- DNA/RNA Interaction : There is a possibility of the compound interacting with nucleic acids, which could influence gene expression and protein synthesis.

相似化合物的比较

Key Compounds for Comparison

N-(1-(2-(1-Methylpyrrolidin-2-yl)ethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide (Compound (S)-35) Structure: Features a thiophene-2-carboximidamide group instead of 3,4-dimethylbenzamide and a pyrrolidinyl-ethyl side chain at the 1-position. Synthesis: Prepared via chiral SFC separation, yielding enantiomers with distinct optical rotations ([α]²⁵₅₈₉ = −18.0° for (S)-35) . Analytical Data:

- MS : m/z 369.2 (M+1) .

- NMR: Distinct aromatic (δ 8.02–7.99 ppm) and pyrrolidine proton signals (δ 3.70–1.75 ppm) .

N-(1-(2-(Dimethylamino)ethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide (Compound 26) Structure: Retains the thiophene-carboximidamide group but replaces the pyrrolidinyl side chain with a dimethylaminoethyl group. Synthesis: Synthesized via coupling of 6-amino-tetrahydroquinolinone with methyl thioimidate, yielding a 56% isolated product .

2-[(Difluoromethyl)sulfanyl]-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide () Structure: Substitutes the 3,4-dimethylbenzamide with a 2-(difluoromethylthio)benzamide group. Key Difference: The difluoromethylthio moiety introduces strong electron-withdrawing effects and higher lipophilicity (ClogP ~3.5 estimated), contrasting with the electron-donating methyl groups in the target compound .

Side Chain Modifications

Structural Impact :

- Pyrrolidinyl vs. Alkylamino Side Chains: The pyrrolidinyl group in (S)-35 introduces stereochemical complexity and rigidity, whereas dimethyl/diethylamino groups (Compounds 26/27) enhance basicity and solubility .

- Ethyl Group (Target Compound) : Simplifies synthesis and reduces steric hindrance compared to bulkier side chains.

Physicochemical and Spectral Comparisons

Key Observations :

- The target compound’s 3,4-dimethylbenzamide likely results in upfield-shifted aromatic protons compared to electron-deficient thiophene derivatives.

- The absence of chiral centers simplifies purification compared to (S)-35 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。